molecular formula C20H20ClNO4 B2524818 N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid CAS No. 1335042-84-6

N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid

Cat. No.: B2524818
CAS No.: 1335042-84-6
M. Wt: 373.83
InChI Key: IOAUVNOTPSLZIT-UHFFFAOYSA-N
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Description

N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid is a derivative of amino acids, specifically modified with the fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is used extensively in peptide synthesis due to its ability to protect the amino group during chemical reactions, preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production of Fmoc-protected amino acids often employs solid-phase peptide synthesis (SPPS) techniques. This involves attaching the amino acid to a resin, followed by sequential addition of Fmoc-protected amino acids. The Fmoc group is removed using a base such as piperidine, allowing the next amino acid to be added .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary mechanism of action of N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This allows for the selective formation of peptide bonds. The Fmoc group is then removed under basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid is unique due to the presence of the chloro and methyl groups, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable tool in the synthesis of complex peptides and proteins, offering different reactivity compared to other Fmoc-protected amino acids .

Properties

IUPAC Name

4-chloro-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO4/c1-20(12-21,10-18(23)24)22-19(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAUVNOTPSLZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(CCl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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